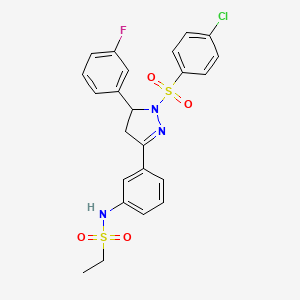![molecular formula C9H9N3O B2543216 [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol CAS No. 1247368-52-0](/img/structure/B2543216.png)
[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol” includes an imidazole ring attached to a pyridine ring via a methanol group . The SMILES string for this compound is OCC1=CNC(C2=NC=CC=C2)=N1 .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Imidazole derivatives, including “[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol,” exhibit remarkable antimicrobial activity. Researchers have investigated their effectiveness against bacteria, fungi, and protozoa. These compounds can potentially serve as novel antibiotics, antifungal agents, and antiprotozoals .
Anticancer Potential
The imidazole ring system has attracted attention in cancer research. “[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol” derivatives may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Their unique chemical structure makes them promising candidates for targeted therapies .
Anti-Inflammatory Agents
Imidazole-containing compounds often possess anti-inflammatory properties. Researchers explore their potential in managing inflammatory diseases, such as rheumatoid arthritis, by modulating immune responses and cytokine production .
Antiviral Activity
Certain imidazole derivatives, including “[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol,” exhibit antiviral effects. These compounds may interfere with viral replication, making them valuable in the fight against viral infections .
Antifungal Agents
Imidazoles are well-known for their antifungal activity. “[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol” derivatives could be explored as potential treatments for fungal infections, including Candida species .
Synthetic Routes and Drug Development
Researchers continue to develop efficient synthetic methods for imidazole-based compounds. These pathways enable the creation of novel derivatives with improved pharmacological properties. The imidazole scaffold serves as a versatile synthon for drug design and development .
Other Applications
Beyond the mentioned fields, imidazole derivatives have been investigated for their potential in various areas, such as cardiovascular diseases, neurological disorders, and enzyme inhibition. Their diverse biological activities make them intriguing targets for further exploration .
Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Shalini, S., et al. (2010). Synthesis and biological evaluation of some new 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 67(4), 407-413. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Read more Recent advances in the synthesis of imidazoles. Read more
Direcciones Futuras
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . Given the broad range of biological activities exhibited by imidazole derivatives, “[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol” and similar compounds could be of interest in future drug development efforts.
Propiedades
IUPAC Name |
(2-imidazol-1-ylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-1-2-11-9(5-8)12-4-3-10-7-12/h1-5,7,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTAYPNWKBJVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

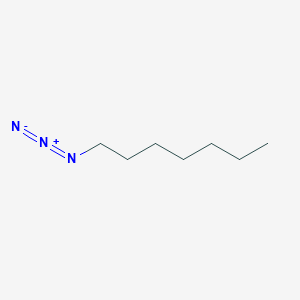
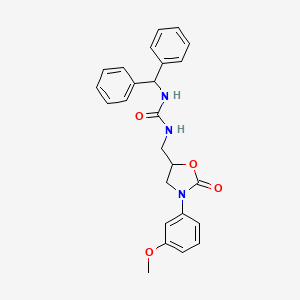
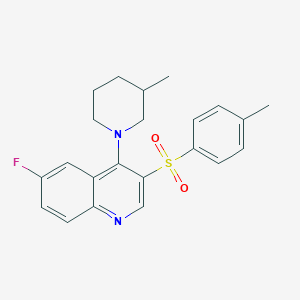
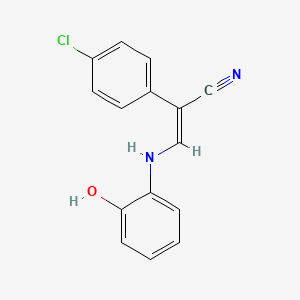


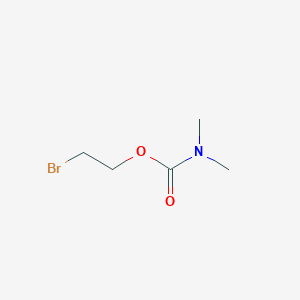
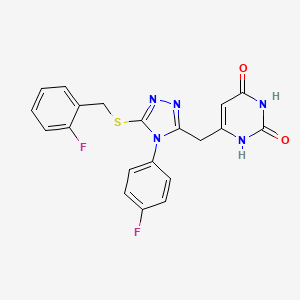
![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)


![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)
![methyl 4-methoxy-3-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B2543155.png)
